molecular formula C13H9ClN2O7S B14565935 5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene CAS No. 61497-03-8

5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene

Cat. No.: B14565935
CAS No.: 61497-03-8
M. Wt: 372.74 g/mol
InChI Key: GFNOZACCQDJCJX-UHFFFAOYSA-N
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Description

5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene is an organic compound characterized by the presence of a chloromethanesulfonyl group, two nitro groups, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chloromethanesulfonyl chloride with a suitable phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial to optimize the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenoxybenzene derivatives.

    Reduction: Formation of 5-(Chloromethanesulfonyl)-1,3-diamino-2-phenoxybenzene.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethanesulfonyl group can also participate in electrophilic reactions, modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and chloromethanesulfonyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

61497-03-8

Molecular Formula

C13H9ClN2O7S

Molecular Weight

372.74 g/mol

IUPAC Name

5-(chloromethylsulfonyl)-1,3-dinitro-2-phenoxybenzene

InChI

InChI=1S/C13H9ClN2O7S/c14-8-24(21,22)10-6-11(15(17)18)13(12(7-10)16(19)20)23-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

GFNOZACCQDJCJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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